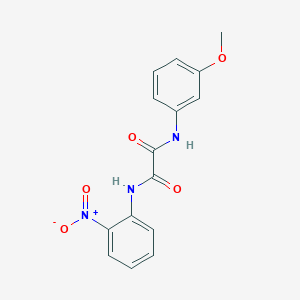

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-11-6-4-5-10(9-11)16-14(19)15(20)17-12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJHORLHSRJUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyaniline with 2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 3-methoxyaniline and 2-nitroaniline in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

Reduction: N1-(3-methoxyphenyl)-N2-(2-aminophenyl)oxalamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N1-(3-carboxyphenyl)-N2-(2-nitrophenyl)oxalamide.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, which could influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The following table compares N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide with structurally related oxalamides, highlighting substituent effects on physicochemical and biological properties:

Key Research Findings and Trends

- Electron-Donor/Acceptor Balance: The interplay between 3-methoxyphenyl (electron donor) and 2-nitrophenyl (electron acceptor) groups in the target compound may enhance charge-transfer interactions, a feature exploited in materials science for designing conductive coordination polymers .

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . It consists of an oxalamide core with a methoxy group (electron-donating) and a nitro group (electron-withdrawing) attached to the phenyl rings. This combination of substituents can significantly influence the compound's reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of oxalamide derivatives through coupling reactions. The synthetic route can be summarized as follows:

- Formation of Oxalamide Core : The reaction of oxalic acid derivatives with amines leads to the formation of the oxalamide structure.

- Substitution Reactions : The introduction of methoxy and nitro groups can be achieved through electrophilic aromatic substitution or other coupling methods.

Anticancer Activity

Research indicates that oxalamide derivatives, including this compound, exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) .

Case Study :

A recent study demonstrated that oxalamides could act as ligands for farnesoid X receptors, which are involved in regulating metabolic processes and have implications in cancer progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that oxalamides can inhibit bacterial growth, possibly by disrupting cell membrane integrity or interfering with metabolic pathways .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase and nitric oxide synthase, which play critical roles in cell signaling and metabolism .

- Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, these compounds may induce apoptosis in cancer cells.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-methylphenyl)-N2-(3-nitrophenyl)oxalamide | Methyl group enhances lipophilicity | Increased anticancer activity |

| N1-(3-chlorophenyl)-N2-(4-nitrophenyl)oxalamide | Chlorine substituent alters reactivity | Potential antimicrobial effects |

| N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide | Benzyl group increases steric hindrance | Varied interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.